4-[2-(Dimethylamino)ethyl]aniline

Catalog No.
S595954
CAS No.
5636-52-2
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Dimethylamino)ethyl]aniline

CAS Number

5636-52-2

Product Name

4-[2-(Dimethylamino)ethyl]aniline

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3

InChI Key

BODSPBSIEGRURL-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=C(C=C1)N

Synonyms

4-dimethylaminophenethylamine, 4-N,N-dimethylaminophenethylamine, DMAPEA

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCN

4-[2-(Dimethylamino)ethyl]aniline, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline, is an organic compound characterized by a dimethylamino group attached to a 4-aminobenzyl structure. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. Its chemical formula is C11_{11}H16_{16}N2_2, and it has a molecular weight of approximately 176.26 g/mol. The compound exists primarily as a dihydrochloride salt in many applications, enhancing its solubility and stability in aqueous environments .

Currently, there is no extensive research available on the specific mechanism of action of 4-[2-(Dimethylamino)ethyl]aniline in biological systems.

  • Toxicity: May cause skin or eye irritation upon contact.
  • Flammability: Likely flammable as an organic compound.
  • Reactivity: May react with strong acids or oxidizing agents.
Due to its amine functionality:

  • Acylation: The primary amine group can undergo acylation with acyl chlorides or anhydrides, facilitating the introduction of various acyl groups.
  • Alkylation: The dimethylamino group can be alkylated via nucleophilic substitution reactions, allowing for the modification of the nitrogen atom.
  • Nitration: Under electrophilic aromatic substitution conditions, the aromatic ring can be nitrated, introducing nitro groups that can further participate in subsequent reactions.

These reactions enable the synthesis of diverse derivatives that may exhibit varied biological activities.

4-[2-(Dimethylamino)ethyl]aniline has been studied for its biological properties, particularly as an inhibitor of certain ion channels such as the Eag-1 potassium channel. This channel has implications in cancer biology, where its inhibition can lead to apoptosis in cancer cells. The compound's ability to modulate ion channel activity suggests potential therapeutic applications in oncology .

The synthesis of 4-[2-(Dimethylamino)ethyl]aniline can be achieved through several methods:

  • Reductive Amination: Starting from 4-nitroaniline, it can be reduced to 4-aminobenzene, followed by reductive amination with formaldehyde and dimethylamine.
  • Direct Alkylation: 4-Aminobenzene can be alkylated using 2-bromo-N,N-dimethylethanamine under basic conditions.
  • Grignard Reaction: The compound may also be synthesized through a Grignard reaction involving phenylmagnesium bromide and N,N-dimethylethylenediamine .

These methods allow for the production of the compound with varying degrees of yield and purity.

4-[2-(Dimethylamino)ethyl]aniline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs like Omisertinib (AZD9291), which is used in cancer treatment.
  • Dyes and Pigments: The compound is utilized in the manufacture of dyes due to its ability to form colored complexes.
  • Polymer Chemistry: It acts as a curing agent or crosslinker in polymer formulations, enhancing mechanical properties and stability.

Studies have indicated that 4-[2-(Dimethylamino)ethyl]aniline interacts with various biological targets:

  • Ion Channels: Its interaction with Eag-1 potassium channels suggests a mechanism for inducing apoptosis in tumor cells.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in drug metabolism, influencing pharmacokinetics and drug interactions.
  • Receptor Binding: Preliminary studies indicate potential binding affinities for certain receptors involved in neurotransmission and cancer pathways .

These interactions underscore its importance in both therapeutic and toxicological contexts.

Several compounds share structural similarities with 4-[2-(Dimethylamino)ethyl]aniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(Dimethylamino)-1-propanamineSimilar dimethylamino groupMore hydrophobic due to longer alkyl chain
N,N-DimethylethanolamineContains ethanolamine structureUsed primarily as a surfactant
4-(Aminomethyl)pyridineContains a pyridine ringExhibits different biological activities
2-(Dimethylamino)ethanolAliphatic amine with hydroxyl groupSolubility properties differ significantly

The uniqueness of 4-[2-(Dimethylamino)ethyl]aniline lies in its specific combination of an aromatic amine and a dimethylamino group, which enhances its reactivity and biological activity compared to other similar compounds.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52632-05-0

Wikipedia

4-(2-Aminoethyl)-N,N-dimethylaniline

Dates

Modify: 2023-08-15

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